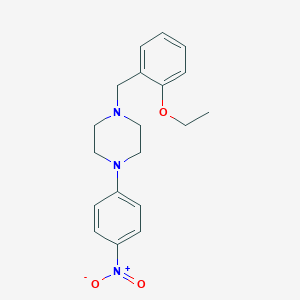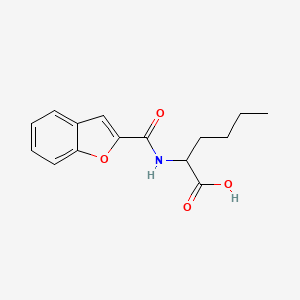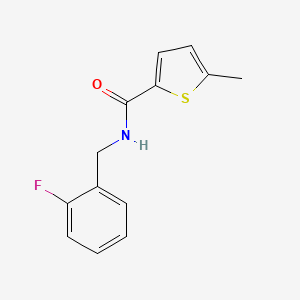![molecular formula C21H18BrFN2O3S B5180500 N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5180500.png)
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines. BMS-986165 has shown potential as a therapeutic agent for a range of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines. TYK2 plays a key role in the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide can reduce the production of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce cytokine production and inflammation in a range of autoimmune disease models. Clinical trials have also demonstrated the efficacy of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in reducing symptoms of psoriasis and psoriatic arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several advantages as a tool for lab experiments. It is a small molecule inhibitor of TYK2, which makes it easier to work with than larger protein inhibitors. It has also been shown to be effective in reducing inflammation in a range of autoimmune disease models, making it a useful tool for studying the mechanisms of these diseases. However, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide also has some limitations, including its specificity for TYK2 and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of focus is the development of more specific inhibitors of TYK2, which could reduce the risk of off-target effects. Another area of research is the identification of biomarkers that could be used to predict response to treatment with N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. Additionally, further clinical trials are needed to evaluate the safety and efficacy of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in a range of autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide involves a series of chemical reactions, starting with the reaction of 4-bromo-2-fluoroaniline with 4-methyl-3-nitrobenzoic acid to form an intermediate compound. This compound is then reacted with 2-methylbenzenesulfonyl chloride to form the final product, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been the subject of extensive scientific research, with a focus on its potential as a therapeutic agent for autoimmune diseases. In preclinical studies, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of TYK2, leading to a reduction in cytokine signaling and inflammation. Clinical trials have also shown promising results, with N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide demonstrating efficacy in the treatment of psoriasis and psoriatic arthritis.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c1-13-5-3-4-6-18(13)25-29(27,28)20-11-15(8-7-14(20)2)21(26)24-19-10-9-16(22)12-17(19)23/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSYQHZXPMJSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5180447.png)

![(2-chloro-4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5180459.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180467.png)

![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5180476.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5180495.png)

![3-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180515.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)